2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid
Description
Properties
Molecular Formula |
C17H14N2O6S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
6-[(2-methoxyphenyl)sulfamoyl]-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H14N2O6S/c1-25-15-5-3-2-4-14(15)19-26(23,24)10-6-7-13-11(8-10)12(17(21)22)9-16(20)18-13/h2-9,19H,1H3,(H,18,20)(H,21,22) |
InChI Key |
UZKATCMZSZQUCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Oxidation of 2-Hydroxy-4-halogenomethylquinoline
A widely reported and industrially scalable method to prepare 2-hydroxyquinoline-4-carboxylic acids involves the oxidation of 2-hydroxy-4-halogenomethylquinoline derivatives using aqueous alkaline hydrogen peroxide under controlled conditions (temperature 35–70°C).
| Parameter | Range/Value |
|---|---|
| Temperature | 35°C to 70°C (preferably 50–70°C) |
| Mole ratio (starting material: H2O2) | 1:10 to 1:20 (preferably 1:15 to 1:20) |
| Mole ratio (starting material: alkali hydroxide) | 1:6 to 1:15 (preferably 1:10 to 1:12) |
| Alkali hydroxide concentration | 9% to 16% |
| H2O2 concentration | 30% to 35% |
| Acidification pH for product precipitation | pH 1 to 4 |
- The aqueous alkali hydroxide solution is preheated to ~50–70°C.
- The 2-hydroxy-4-halogenomethylquinoline and hydrogen peroxide are added simultaneously at a controlled rate to maintain temperature.
- The reaction mixture is stirred until oxidation completes (4–8 hours).
- Acidification with a non-oxidizing mineral acid (e.g., hydrochloric acid) to pH 1–4 precipitates the free acid.
- The product is filtered, washed, and dried under vacuum.
This method yields high purity 2-hydroxyquinoline-4-carboxylic acids with yields often exceeding 85%.
The introduction of the sulfamoyl group at the 6-position of the quinoline ring is typically achieved by:
- Nitration or halogenation at the 6-position of the quinoline-4-carboxylic acid derivative.
- Subsequent substitution with sulfamoyl derivatives or sulfonamide formation using appropriate sulfonyl chlorides or sulfamoyl chlorides.
Although specific literature on the exact sulfamoylation of 2-hydroxyquinoline-4-carboxylic acids is limited, analogous procedures in quinoline chemistry involve:
- Reacting the 6-position halogenated quinoline intermediate with 2-methoxyphenylsulfamoyl chloride or equivalent activated sulfamoyl reagents under basic conditions.
- The reaction is typically conducted in polar aprotic solvents (e.g., DMF, DMSO) or aqueous-organic mixtures at temperatures ranging from room temperature to 80°C.
- The product is purified by recrystallization or chromatography.
Attachment of the 2-Methoxyphenyl Group to the Sulfamoyl Moiety
The 2-methoxyphenyl substituent is introduced via the sulfamoyl chloride or sulfamoyl amide intermediate:
- Starting from 2-methoxyaniline , the corresponding sulfamoyl chloride can be synthesized by reaction with chlorosulfonyl isocyanate or related reagents.
- This intermediate is then reacted with the 6-position functionalized quinoline derivative to form the sulfamoyl linkage.
Alternative Synthetic Routes
Doebner Reaction for Quinoline-4-Carboxylic Acid Derivatives
A general procedure for synthesizing 6-substituted quinoline-4-carboxylic acids involves the Doebner reaction:
- Condensation of an appropriate benzaldehyde with pyruvic acid in ethanol.
- Addition of an aniline derivative (e.g., p-anisidine for methoxy substitution) followed by reflux overnight.
- Isolation of the quinoline carboxylic acid by filtration and recrystallization.
This method is adaptable for introducing various substituents on the quinoline ring but may require further steps for sulfamoyl functionalization.
Isatin-Based Synthesis
Isatin derivatives can be converted to quinoline-4-carboxylic acids by reaction with sodium hydroxide and acetone under reflux, followed by further functionalization steps. This route is scalable and uses inexpensive starting materials.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- Temperature control during the oxidation step is critical to avoid side reactions such as hydrolysis leading to hydroxymethylquinoline byproducts.
- Mole ratio precision of hydrogen peroxide and alkali hydroxide ensures high selectivity and yield.
- Acidification to pH 1–4 with non-oxidizing mineral acids is essential for efficient precipitation and isolation of the quinoline carboxylic acid.
- Drying conditions affect the hydration state of the product; vacuum drying at 50–60°C retains one mole of crystallization water, while 130–150°C yields anhydrous form.
- The sulfamoylation step requires careful control of reaction conditions to prevent overreaction or decomposition of sensitive functional groups.
- Use of polar aprotic solvents facilitates sulfamoyl substitution reactions.
- The Doebner reaction provides a versatile platform for synthesizing substituted quinoline-4-carboxylic acids but may require additional steps for sulfamoyl group incorporation.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a quinone derivative, while reduction of a nitro group results in an amine .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, including resistant strains. For instance, a study demonstrated that derivatives of quinoline were effective against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibiotics .
Anticancer Properties
Quinoline-based compounds are also being investigated for their anticancer activities. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. A case study involving a related compound reported a reduction in tumor size in animal models when treated with a sulfamoyl-substituted quinoline derivative, indicating its potential as an anticancer agent .
Enzyme Inhibition
Another significant application is the inhibition of specific enzymes linked to disease pathways. For example, research has focused on the inhibition of carbonic anhydrase and other enzymes that play critical roles in cancer progression and metabolic disorders. The compound's structural features allow it to effectively bind to enzyme active sites, thereby inhibiting their activity .
Agricultural Applications
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt biological processes in pests. Studies have explored its efficacy against various agricultural pests, including aphids and whiteflies. A documented case study demonstrated that formulations containing sulfamoylquinoline derivatives led to a significant decrease in pest populations in controlled trials .
Plant Growth Regulation
In addition to its pesticidal properties, there is ongoing research into the use of this compound as a plant growth regulator. Preliminary studies suggest that it may enhance growth rates and resistance to environmental stressors in certain crops, potentially leading to increased agricultural yields .
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that adding such compounds can improve the performance characteristics of polymers used in various applications, including coatings and composites .
Nanotechnology
The compound's unique chemical structure allows it to be used in the synthesis of nanoparticles with specific functionalities. These nanoparticles can be utilized for drug delivery systems, where they can encapsulate therapeutic agents and provide controlled release profiles .
Summary Table of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against resistant bacteria |
| Anticancer therapies | Induces apoptosis in cancer cells | |
| Enzyme inhibitors | Inhibits key enzymes linked to diseases | |
| Agricultural Science | Pesticides | Reduces pest populations significantly |
| Plant growth regulators | Enhances growth rates in crops | |
| Materials Science | Polymer enhancements | Improves mechanical properties |
| Nanoparticle synthesis | Controlled drug delivery systems |
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The sulfamoyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing its inhibitory effect .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid
- Key Differences : The sulfamoyl group is substituted with a 3-methylphenyl instead of 2-methoxyphenyl.
- The absence of a methoxy group could lower polarity, increasing lipophilicity and membrane permeability compared to the target compound.
2-Hydroxy-6-methoxyquinoline-4-carboxylic acid (CAS 32431-29-1)
- Key Differences : Replaces the sulfamoyl group with a methoxy group at position 5.
- Implications: The methoxy group is less polar than sulfamoyl, likely improving lipophilicity but reducing hydrogen-bonding capacity. This may alter pharmacokinetic properties, such as absorption and metabolism . Methoxy-substituted quinolines are often associated with antioxidant activity, as seen in analogs like 2-hydroxy-3-phenyl-6-methylquinoline-4-carboxylic acid (17a), which demonstrated significant radical scavenging in vitro .
2-Hydroxy-6-methylquinoline-4-carboxylic acid (CAS 33274-47-4)
- Key Differences : A methyl group replaces the sulfamoyl substituent at position 6.
- This trade-off is critical in drug design for CNS targets . Methylated quinolines are typically synthesized via Pfitzinger or Doebner reactions, similar to the target compound’s likely synthetic pathway .
Physicochemical Properties
- Melting Points : Fluorinated and methoxy-substituted analogs exhibit higher melting points (>200°C), suggesting that the target compound may similarly require high-temperature processing .
- Solubility : Carboxylic acid groups generally enhance water solubility, but bulky aromatic substituents (e.g., sulfamoyl-phenyl) may counteract this, necessitating prodrug strategies (e.g., methyl esters) for improved bioavailability .
Q & A
Q. What are the optimal synthetic routes for 2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid, and how can reaction conditions be optimized for higher yield?
Synthetic routes for quinoline derivatives often involve heterocyclization, sulfamoylation, and functional group modifications. A plausible approach includes:
- Step 1 : Start with a quinoline core (e.g., 6-methoxyquinoline-4-carboxylic acid) and introduce the sulfamoyl group via sulfonation or coupling with 2-methoxyphenylsulfonamide.
- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalysts like triethylamine) to enhance yield. For example, continuous flow reactors improve scalability and purity .
- Key Variables : pH control during sulfamoylation, stoichiometric ratios, and purification via recrystallization or column chromatography.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Use a combination of analytical techniques:
- Chromatography : HPLC or GC-MS to assess purity (>95% recommended).
- Spectroscopy : -NMR and -NMR to confirm functional groups (e.g., sulfamoyl at δ 3.8–4.2 ppm for methoxy protons) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., calculated for : 399.06 g/mol).
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of sulfamoyl-containing quinolines?
Contradictions in bioactivity data (e.g., antimicrobial efficacy) may arise from assay variability or structural isomerism. Methodological solutions include:
- Comparative Studies : Replicate assays under standardized conditions (e.g., MIC testing against E. coli ATCC 25922).
- Structural Analysis : Use X-ray crystallography (as in ) to confirm regiochemistry and rule out isomer interference .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between sulfamoyl substitution patterns and activity).
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR studies should systematically vary substituents and measure biological outcomes:
- Functional Group Modifications : Replace the 2-methoxyphenyl group with electron-withdrawing/donating substituents (e.g., nitro, hydroxyl) .
- Bioisosteric Replacements : Substitute the sulfamoyl group with carbamate or urea to assess pharmacophore requirements.
- Data Collection : Use IC values from enzyme inhibition assays (e.g., dihydrofolate reductase for antimicrobial activity) to quantify effects.
Q. What computational approaches predict the physicochemical properties and binding modes of this compound?
- Molecular Dynamics (MD) : Simulate solubility and stability in aqueous environments.
- Docking Studies : Use AutoDock Vina to predict interactions with target proteins (e.g., DNA gyrase for quinolones) .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability.
Methodological Notes
- Contradiction Analysis : Always cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays).
- Advanced Synthesis : Consider microwave-assisted synthesis for rapid optimization of sulfamoylation steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
